2-chloro-N-(2-methylphenyl)propanamide
Overview
Description
2-chloro-N-(2-methylphenyl)propanamide is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is also known as 2-chloro-N-(o-tolyl)propanamide and is used primarily in research settings. This compound is a derivative of propanamide and contains a chloro group and a methylphenyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-(2-methylphenyl)propanamide can be synthesized through the reaction of o-toluidine with 2-chloropropionic acid . The reaction typically involves the following steps:
Formation of the amide bond: o-Toluidine reacts with 2-chloropropionic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methylphenyl)propanamide undergoes several types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution reactions: The major products are substituted amides, thiolamides, or alkoxyamides.
Reduction reactions: The major products are the corresponding amines or alcohols.
Oxidation reactions: The major products are carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-chloro-N-(2-methylphenyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality allow the compound to form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-methylbenzyl)propanamide: This compound has a similar structure but with a benzyl group instead of a methylphenyl group.
Prilocaine: A local anesthetic that shares structural similarities with 2-chloro-N-(2-methylphenyl)propanamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro group and methylphenyl moiety contribute to its reactivity and interaction with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(2-methylphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSVGMSGVIXGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19281-31-3 | |
Record name | 2-Chloro-o-propionotoluidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019281313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CHLORO-O-PROPIONOTOLUIDIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K1086IX8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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